N-Desmethyl flumatinib
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Overview
Description
N-Desmethyl flumatinib is a metabolite of flumatinib, a second-generation tyrosine kinase inhibitor. Flumatinib is primarily used in the treatment of chronic myeloid leukemia. This compound retains similar pharmacological properties to its parent compound, flumatinib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl flumatinib involves the demethylation of flumatinib. This process typically requires specific reagents and conditions to achieve the desired product. The demethylation can be carried out using reagents such as boron tribromide or other demethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. This may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl flumatinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under specific conditions to facilitate the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nucleophile or halogen used .
Scientific Research Applications
N-Desmethyl flumatinib has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of flumatinib.
Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Explored for its potential therapeutic effects in treating chronic myeloid leukemia and other cancers.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
N-Desmethyl flumatinib exerts its effects by inhibiting the activity of the BCR-ABL tyrosine kinase, a protein that plays a crucial role in the pathogenesis of chronic myeloid leukemia. By binding to the ATP-binding site of the kinase, this compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A first-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A second-generation tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Uniqueness of N-Desmethyl flumatinib
This compound is unique due to its specific pharmacological properties and its role as a metabolite of flumatinib. It retains similar efficacy in inhibiting the BCR-ABL tyrosine kinase while potentially offering different pharmacokinetic and metabolic profiles compared to other similar compounds .
Properties
CAS No. |
1312165-54-0 |
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Molecular Formula |
C28H27F3N8O |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C28H27F3N8O/c1-18-25(38-27-34-8-6-24(37-27)20-3-2-7-33-15-20)14-22(16-35-18)36-26(40)19-4-5-21(23(13-19)28(29,30)31)17-39-11-9-32-10-12-39/h2-8,13-16,32H,9-12,17H2,1H3,(H,36,40)(H,34,37,38) |
InChI Key |
SYEWLYMVOLLTHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCNCC3)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origin of Product |
United States |
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